molecular formula C16H10Cl2N2O3 B2979288 Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate CAS No. 146743-26-2

Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No. B2979288
Key on ui cas rn: 146743-26-2
M. Wt: 349.17
InChI Key: LZGOFHUDCCGVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05304672

Procedure details

A solution of 255 g of potassiam hydroxide (3.9 moles, pellets, 85+%) in 3.2 l of methoxyethanol was stirred at 45° C. as 450 g of solid methyl phenylcinnoline-carboxylate (1.29 moles) from step 3 was added in portions. The reaction vessel was fitted with a distillation head and placed under reduced pressure (approx. 40 mmHg). The reaction was heated at 50° C. for 1 hr., then at 65° C. for 1 hr. to distill off methanol and some methoxyethanol (total volume removed 280 ml). The distillation head was replaced with a reflux condenser and the reaction was heated between 90° C. and 110° C. for 1 hr. The reaction was allowed to cool to 50° C. before the addition of 1 liter of water and was cooled to 25° C. before the resulting slurry was poured into 4 l of a cold 0.8N hydrochloric acid solution (3.1 moles HCl). The resulting precipitate was isolated by filtration, washed with water (2×2 l), and dried under reduced pressure at 50° C. to give 472 g (98%) of an off-white solid.
Quantity
255 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1.29 mol
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step One
Quantity
3.1 mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[OH-:1].Cl[C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[C:5](=[O:24])[C:6]([C:20]([O:22]C)=[O:21])=[N:7][N:8]2[C:13]1[CH:18]=[CH:17][C:16](Cl)=[CH:15][CH:14]=1.[ClH:25].[CH3:26][O:27][CH:28](O)[CH3:29]>>[Cl:25][C:12]1[CH:3]=[CH:4][C:9]([N:8]2[C:13]3[C:18](=[C:17]([O:1][CH2:29][CH2:28][O:27][CH3:26])[CH:16]=[CH:15][CH:14]=3)[C:5](=[O:24])[C:6]([C:20]([OH:22])=[O:21])=[N:7]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
255 g
Type
reactant
Smiles
[OH-]
Name
solid
Quantity
450 g
Type
reactant
Smiles
Name
Quantity
1.29 mol
Type
reactant
Smiles
ClC1=C2C(C(=NN(C2=CC=C1)C1=CC=C(C=C1)Cl)C(=O)OC)=O
Name
Quantity
3.2 L
Type
reactant
Smiles
COC(C)O
Step Two
Name
Quantity
3.1 mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
The reaction vessel was fitted with a distillation head
DISTILLATION
Type
DISTILLATION
Details
to distill off methanol
CUSTOM
Type
CUSTOM
Details
The distillation head was replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated between 90° C. and 110° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C. before the addition of 1 liter of water
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C. before the resulting slurry
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water (2×2 l)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=C(C(C2=C(C=CC=C12)OCCOC)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 472 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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